molecular formula C16H15F3N2S B2443510 1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea CAS No. 478861-49-3

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B2443510
CAS RN: 478861-49-3
M. Wt: 324.37
InChI Key: BQWLWEQLZWIMDJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been found to possess antioxidant and free radical scavenging properties, making it a promising candidate for various research applications. In

Scientific Research Applications

Chemical Coordination and Structure

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, as part of the thiourea derivatives family, has been extensively studied for its chemical, coordination properties, and structure. These compounds exhibit significant applications as ligands in coordination chemistry due to the impact nitrogen substituents have on hydrogen-bonding interactions. This affects their coordination properties, making them useful in creating novel applications with transition metal complexes. Their biological properties have also garnered attention, suggesting an interdisciplinary approach combining chemistry and biology for future applications (Saeed, Flörke, & Erben, 2014).

Environmental and Biological Sensing

Thiourea derivatives, including 1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, have promising roles in environmental and biological sensing. Their nucleophilic S- and N- sites facilitate inter- and intramolecular hydrogen bonding, making them effective chemosensors for detecting various pollutants and biological analytes. Recent studies have highlighted their application in detecting anions and neutral analytes in environmental, biological, and agricultural samples, showcasing their potential in creating sensitive, selective, and straightforward chemosensors (Al-Saidi & Khan, 2022).

Medicinal and Biological Applications

The biological activity of thiourea derivatives extends into medicinal chemistry, where they have shown potential in drug design, particularly as anti-inflammatory agents. Molecular docking studies have revealed that certain thiourea derivatives have high binding potential to interact with enzymes like COX-1, COX-2, and 5-LOX. This suggests their utility in developing new therapeutic agents with improved drug-likeness and efficacy against inflammatory diseases (Nikolic, Mijajlovic, & Nedeljković, 2022).

Gold Leaching in Mining

Beyond biomedical applications, thiourea derivatives are also explored in the mining industry, specifically in gold leaching processes. Compared to traditional cyanide leaching, thiourea presents a less toxic and potentially more efficient alternative for gold extraction. Studies have reviewed operational conditions and environmental impacts, suggesting the viability of thiourea in improving gold recovery processes, albeit challenges related to reagent stability and environmental considerations remain (Borda & Torres, 2022).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2S/c1-10-7-11(2)9-12(8-10)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLWEQLZWIMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

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